Cas no 2503207-95-0 (3,3-Difluoroazetidine-1-carbonyl chloride)
3,3-Difluoroazetidine-1-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2503207-95-0
- 3,3-Difluoroazetidine-1-carbonyl chloride
- EN300-7034046
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- Inchi: 1S/C4H4ClF2NO/c5-3(9)8-1-4(6,7)2-8/h1-2H2
- InChI Key: SGMXKYNSGBXLPP-UHFFFAOYSA-N
- SMILES: ClC(N1CC(C1)(F)F)=O
Computed Properties
- Exact Mass: 154.9949478g/mol
- Monoisotopic Mass: 154.9949478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 20.3Ų
3,3-Difluoroazetidine-1-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7034046-0.05g |
3,3-difluoroazetidine-1-carbonyl chloride |
2503207-95-0 | 95.0% | 0.05g |
$245.0 | 2025-03-12 | |
| Enamine | EN300-7034046-0.1g |
3,3-difluoroazetidine-1-carbonyl chloride |
2503207-95-0 | 95.0% | 0.1g |
$366.0 | 2025-03-12 | |
| Enamine | EN300-7034046-0.25g |
3,3-difluoroazetidine-1-carbonyl chloride |
2503207-95-0 | 95.0% | 0.25g |
$524.0 | 2025-03-12 | |
| Enamine | EN300-7034046-0.5g |
3,3-difluoroazetidine-1-carbonyl chloride |
2503207-95-0 | 95.0% | 0.5g |
$824.0 | 2025-03-12 | |
| Enamine | EN300-7034046-1.0g |
3,3-difluoroazetidine-1-carbonyl chloride |
2503207-95-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-12 | |
| Enamine | EN300-7034046-2.5g |
3,3-difluoroazetidine-1-carbonyl chloride |
2503207-95-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-12 | |
| Enamine | EN300-7034046-5.0g |
3,3-difluoroazetidine-1-carbonyl chloride |
2503207-95-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-12 | |
| Enamine | EN300-7034046-10.0g |
3,3-difluoroazetidine-1-carbonyl chloride |
2503207-95-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-12 | |
| 1PlusChem | 1P028DC7-50mg |
3,3-difluoroazetidine-1-carbonylchloride |
2503207-95-0 | 95% | 50mg |
$354.00 | 2024-05-21 | |
| 1PlusChem | 1P028DC7-100mg |
3,3-difluoroazetidine-1-carbonylchloride |
2503207-95-0 | 95% | 100mg |
$515.00 | 2024-05-21 |
3,3-Difluoroazetidine-1-carbonyl chloride Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3,3-Difluoroazetidine-1-carbonyl chloride
3,3-Difluoroazetidine-1-carbonyl Chloride (CAS No. 2503207-95-0): A Comprehensive Overview
3,3-Difluoroazetidine-1-carbonyl chloride (CAS No. 2503207-95-0) is a highly specialized chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The chemical structure of 3,3-Difluoroazetidine-1-carbonyl chloride consists of a difluorinated azetidine ring linked to a carbonyl chloride group. The presence of the difluoro substitution on the azetidine ring imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations and biological studies.
In recent years, there has been a surge in research focused on the synthesis and application of fluorinated compounds in medicinal chemistry. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules, which are crucial factors in drug design. 3,3-Difluoroazetidine-1-carbonyl chloride is no exception, as its difluorinated structure offers enhanced stability and reactivity compared to its non-fluorinated counterparts.
The synthesis of 3,3-Difluoroazetidine-1-carbonyl chloride typically involves multi-step processes that include the formation of the difluorinated azetidine ring followed by the introduction of the carbonyl chloride functionality. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, a study published in the Journal of Organic Chemistry reported a novel method for the synthesis of difluorinated azetidines using transition-metal catalysis, which significantly improved yield and purity.
In terms of its applications, 3,3-Difluoroazetidine-1-carbonyl chloride has shown promise as a key intermediate in the synthesis of various bioactive molecules. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, researchers at a leading pharmaceutical company have utilized this compound to synthesize potent inhibitors of kinases, which are important targets in cancer therapy. The difluorinated structure has been shown to enhance the potency and selectivity of these inhibitors, leading to improved therapeutic outcomes.
Beyond its use as an intermediate in drug discovery, 3,3-Difluoroazetidine-1-carbonyl chloride has also found applications in other areas of chemical research. Its reactivity with various nucleophiles makes it a versatile reagent for functional group transformations. For instance, it can be used to introduce difluorinated azetidine moieties into complex organic molecules through nucleophilic acyl substitution reactions. This property has been leveraged in the synthesis of complex natural products and designer molecules with potential pharmaceutical applications.
The safety and handling of 3,3-Difluoroazetidine-1-carbonyl chloride are important considerations for researchers working with this compound. As with many carbonyl chlorides, it is highly reactive and can release hydrochloric acid upon hydrolysis. Therefore, appropriate safety measures such as working under an inert atmosphere and using personal protective equipment (PPE) are essential to ensure safe handling.
In conclusion, 3,3-Difluoroazetidine-1-carbonyl chloride (CAS No. 2503207-95-0) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, further solidifying its importance in the field.
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